N'-{[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-2-bromobenzohydrazide
Description
N'-{[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-2-bromobenzohydrazide is a rhodanine-acetic acid derivative featuring a 2-bromobenzohydrazide moiety. Rhodanine-based compounds are characterized by a thiazolidinone core with a thioxo group at position 2 and a ketone at position 4, which enables diverse biological activities, including antifungal, antibacterial, and enzyme inhibitory properties . The 5-benzylidene substituent in the Z-configuration enhances planarity and conjugation, influencing both physicochemical properties and biological interactions . The 2-bromo substitution on the benzohydrazide moiety introduces steric and electronic effects that may modulate target binding and metabolic stability .
Properties
Molecular Formula |
C19H14BrN3O3S2 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
N'-[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]-2-bromobenzohydrazide |
InChI |
InChI=1S/C19H14BrN3O3S2/c20-14-9-5-4-8-13(14)17(25)22-21-16(24)11-23-18(26)15(28-19(23)27)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,21,24)(H,22,25)/b15-10- |
InChI Key |
BEDHPZDPPAOUIC-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-2-bromobenzohydrazide typically involves multiple steps. One common method includes the condensation of 2-bromobenzohydrazide with a thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-2-bromobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the benzohydrazide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
N’-{[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-2-bromobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N’-{[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-2-bromobenzohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins critical for the survival and proliferation of microbial or cancer cells. The thiazolidinone moiety plays a crucial role in binding to these targets, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Rhodanine derivatives with variations in the arylidene and hydrazide substituents have been extensively studied. Key structural analogues and their properties are summarized below:
Key Observations :
- Lipophilicity: Methylation or bulky substituents (e.g., tert-butyl in compound 8 from ) increase lipophilicity, enhancing membrane permeability. The target compound’s 2-bromo group may similarly elevate log k compared to non-halogenated analogues .
- Thermal Stability : Higher melting points (e.g., 247–248°C for compound 1 ) correlate with crystalline purity and rigid planar structures .
Antifungal Activity
- Compound 1 [(5Z)-5-benzylidene derivative] showed moderate activity against Candida tropicalis and Trichosporon asahii (MIC = 32–64 µg/mL) .
- The 2-bromobenzohydrazide moiety in the target compound may enhance antifungal potency through improved target binding or resistance to metabolic degradation .
Enzyme Inhibition
- Thiosemicarbazone analogues (e.g., ML302) inhibit imipenemase-1 (IMP-1) via zinc sequestration, with IC₅₀ values < 10 µM .
Substituent Effects
- Halogenation: Bromo or chloro substituents (e.g., 2-bromo vs.
- Hydrazide vs. Acetamide : Hydrazide derivatives (e.g., the target compound) exhibit greater hydrogen-bonding capacity than acetamide analogues (e.g., ML302), influencing solubility and target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
